molecular formula C17H14F2N4O2S B11971997 2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime

2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime

Cat. No.: B11971997
M. Wt: 376.4 g/mol
InChI Key: DSZZAIJLILRSAQ-AWQFTUOYSA-N
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Description

2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime is a complex organic compound with the molecular formula C17H14F2N4O2S. It is known for its unique chemical structure, which includes a difluoromethyl group, a sulfanyl group, and a pyrido[1,2-A]pyrimidine core.

Preparation Methods

The synthesis of 2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14F2N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

2-[4-(difluoromethylsulfanyl)anilino]-3-[(E)-hydroxyiminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C17H14F2N4O2S/c1-10-3-2-8-23-15(10)22-14(13(9-20-25)16(23)24)21-11-4-6-12(7-5-11)26-17(18)19/h2-9,17,21,25H,1H3/b20-9+

InChI Key

DSZZAIJLILRSAQ-AWQFTUOYSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=N/O)NC3=CC=C(C=C3)SC(F)F

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NO)NC3=CC=C(C=C3)SC(F)F

Origin of Product

United States

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